2-Hydrazinylethylthiazole-4-carboxylate
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Overview
Description
2-Hydrazinylethylthiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylethylthiazole-4-carboxylate typically involves the reaction of thiosemicarbazide with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiazole ring . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base .
Industrial Production Methods
Industrial production methods for thiazole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylethylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazole derivatives .
Scientific Research Applications
2-Hydrazinylethylthiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Due to its anticancer properties, it is being investigated for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 2-Hydrazinylethylthiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis . These actions contribute to its antimicrobial, antifungal, and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydrazinylethylthiazole-4-carboxylate include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin .
Uniqueness
What sets this compound apart from other thiazole derivatives is its unique combination of hydrazine and thiazole functionalities, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-hydrazinylethyl 1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H9N3O2S/c7-9-1-2-11-6(10)5-3-12-4-8-5/h3-4,9H,1-2,7H2 |
InChI Key |
YLGFAEUTXDQOAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(=O)OCCNN |
Origin of Product |
United States |
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